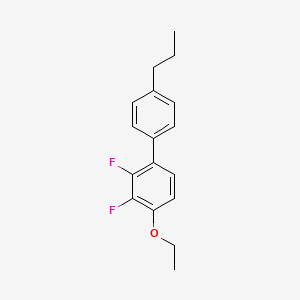

1,1'-Biphenyl, 4-ethoxy-2,3-difluoro-4'-propyl-

Description

Properties

IUPAC Name |

1-ethoxy-2,3-difluoro-4-(4-propylphenyl)benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H18F2O/c1-3-5-12-6-8-13(9-7-12)14-10-11-15(20-4-2)17(19)16(14)18/h6-11H,3-5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RYPOSVPGRBGCKW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1=CC=C(C=C1)C2=C(C(=C(C=C2)OCC)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H18F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001020930 | |

| Record name | 1,1'-Biphenyl, 4-ethoxy-2,3-difluoro-4'-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.32 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157248-24-3 | |

| Record name | 4-Ethoxy-2,3-difluoro-4′-propyl-1,1′-biphenyl | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157248-24-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,1'-Biphenyl, 4-ethoxy-2,3-difluoro-4'-propyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001020930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Ethoxy-2,3-difluor-4'-propyl-1,1'-biphenyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.166.327 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

The synthesis of 1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-propyl- involves several steps. One common method includes the following steps:

Starting Materials: The synthesis begins with commercially available biphenyl derivatives.

Fluorination: The difluoro groups are introduced via electrophilic fluorination using reagents such as Selectfluor or N-fluorobenzenesulfonimide (NFSI).

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, ensuring high yield and purity.

Chemical Reactions Analysis

1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-propyl- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

Reduction: Reduction reactions using agents like lithium aluminum hydride (LiAlH4) can convert ketones or aldehydes derived from the compound into alcohols.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-propyl- has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity, including its interactions with enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

Industry: It is used in the production of liquid crystal materials for display technologies.

Mechanism of Action

The mechanism of action of 1,1’-Biphenyl, 4-ethoxy-2,3-difluoro-4’-propyl- involves its interaction with specific molecular targets. The ethoxy and difluoro groups can participate in hydrogen bonding and van der Waals interactions, influencing the compound’s binding affinity to proteins and other biomolecules. The propyl group contributes to the hydrophobic character, affecting the compound’s solubility and membrane permeability .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

Compound A : 4-Ethoxy-2,3-difluoro-4'-(trans-4-ethylcyclohexyl)-1,1'-biphenyl

- CAS No.: 323178-01-4

- Molecular Weight : 344.44 g/mol

- Key Difference : Ethylcyclohexyl group instead of propylcyclohexyl.

- Impact : Reduced hydrophobicity and lower melting point compared to the propyl derivative .

Compound B : 2,3-Difluoro-4'-((9-((4'-fluoro-[1,1'-biphenyl]-4-yl)oxy)nonyl)oxy)-4'-(4-propylcyclohexyl)-1,1'-biphenyl

- Molecular Formula : C44H51F3KO3

- Key Difference: Extended nonyloxy chain and additional fluorine atom.

- Impact : Higher molecular weight (723.34 g/mol) and enhanced mesophase stability for liquid crystal applications .

Compound C : 4'-(trans-4-Butylcyclohexyl)-2,3-difluoro-4-ethoxy-1,1'-biphenyl

- Key Difference : Butylcyclohexyl substituent.

- Impact: Increased alkyl chain length improves solubility in non-polar matrices but reduces thermal stability .

Physical and Chemical Properties

| Property | Target Compound | Compound A | Compound B |

|---|---|---|---|

| Melting Point (°C) | 79 | 68–70* | N/A (liquid crystal) |

| Boiling Point (°C) | 427 (predicted) | 402* | >500 |

| Density (g/cm³) | 1.068 | 1.04* | 1.12 |

| Solubility | Ethanol, DCM | Ethanol | Acetone, THF |

| Purity (%) | ≥98 | 99 | 99.6 |

Fluorine Substituent Effects :

Metabolic and Toxicological Profiles

| Compound | Metabolic Pathways | Metabolite Toxicity | Environmental Persistence |

|---|---|---|---|

| Target Compound | Dealkylation, hydroxylation | 17/20 metabolites toxic | High (logP >5) |

| EDPrB* | Similar pathways | Equivalent or higher toxicity | Moderate |

| Non-fluorinated analogues | Oxidative degradation | Lower toxicity | Low |

*EDPrB: 1-Ethoxy-2,3-difluoro-4-(trans-4-propylcyclohexyl)benzene .

Key Insight : Fluorinated biphenyls like the target compound exhibit persistent bioaccumulation and generate toxic metabolites (e.g., hydroxylated derivatives), necessitating stricter environmental monitoring .

Biological Activity

Overview

1,1'-Biphenyl, 4-ethoxy-2,3-difluoro-4'-propyl- (CAS No. 157248-24-3) is a synthetic organic compound characterized by its biphenyl structure with additional ethoxy, difluoro, and propyl groups. Its molecular formula is and it has a molecular weight of 276.32 g/mol . This compound has garnered attention in various fields of research due to its potential biological activities.

The biological activity of 1,1'-Biphenyl, 4-ethoxy-2,3-difluoro-4'-propyl- is primarily attributed to its interaction with specific molecular targets. The presence of the ethoxy and difluoro groups allows for hydrogen bonding and van der Waals interactions, which can influence the compound's binding affinity to proteins and other biomolecules. The hydrophobic nature imparted by the propyl group enhances its membrane permeability, facilitating interaction with cellular components.

Biological Activity

Research into the biological activity of this compound has revealed several promising aspects:

Anticancer Activity: Preliminary studies suggest that derivatives of biphenyl compounds exhibit significant cytotoxic effects against various cancer cell lines. For instance, similar biphenyl derivatives have shown activity against human cervical (HeLa) and colon adenocarcinoma (Caco-2) cell lines .

Enzyme Inhibition: There is evidence indicating that biphenyl derivatives can inhibit key enzymes involved in cancer progression and inflammation. For example, compounds in this class have shown inhibitory potency against histone deacetylases (HDACs) and carbonic anhydrases (CA), which are critical in various physiological processes .

Pharmacological Potential: The compound's structure suggests potential as a pharmaceutical intermediate or active ingredient. Its unique functional groups may allow it to act as a ligand in coordination chemistry and drug design.

Study on Anticancer Properties

A study published in Molecules evaluated the antiproliferative effects of various biphenyl derivatives, including those structurally related to 1,1'-Biphenyl, 4-ethoxy-2,3-difluoro-4'-propyl-. The results indicated that certain derivatives exhibited IC50 values ranging from 5 to 20 µM against multiple cancer cell lines, highlighting their potential as anticancer agents .

Enzyme Interaction Analysis

In another research article focusing on enzyme interactions, it was found that biphenyl derivatives could effectively inhibit HDACs. The study utilized a series of assays to measure the binding affinity of these compounds to HDAC enzymes, revealing that modifications in the biphenyl structure significantly influenced their inhibitory activity .

Comparative Analysis

To better understand the biological activity of 1,1'-Biphenyl, 4-ethoxy-2,3-difluoro-4'-propyl-, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity | IC50 (µM) |

|---|---|---|---|

| 1,1'-Biphenyl, 4-ethoxy-2,3-difluoro-4'-methyl | Structure | Moderate cytotoxicity | ~15 |

| 1,1'-Biphenyl, 4-butoxy-2,3-difluoro | Structure | High enzyme inhibition | ~10 |

| 1,1'-Biphenyl, 4-cyclohexoxy-2,3-difluoro | Structure | Low activity | >50 |

The table illustrates that variations in substituents lead to significant differences in biological activity. Notably, the presence of larger alkyl groups tends to enhance enzyme inhibition capabilities.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.